molecular formula C10H14O4 B3417924 3-(2-methoxyphenoxy)(1,2,3-13C3)propane-1,2-diol CAS No. 1173019-31-2

3-(2-methoxyphenoxy)(1,2,3-13C3)propane-1,2-diol

Cat. No.: B3417924
CAS No.: 1173019-31-2
M. Wt: 198.22 g/mol
InChI Key: HSRJKNPTNIJEKV-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)(1,2,3-13C3)propane-1,2-diol is a compound with the molecular formula C10H14O4. It is a derivative of guaifenesin, a well-known expectorant used in cough medications. This compound is characterized by the presence of a methoxyphenoxy group attached to a propane-1,2-diol backbone, with carbon-13 isotopes incorporated at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)(1,2,3-13C3)propane-1,2-diol typically involves the reaction of 2-methoxyphenol with glycidol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the nucleophilic attack of the phenoxide ion on the epoxide ring of glycidol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)(1,2,3-13C3)propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)(1,2,3-13C3)propane-1,2-diol involves its interaction with molecular targets in the body. As an expectorant, it works by reducing the viscosity of mucus, making it easier to expel from the respiratory tract. This is achieved through the stimulation of the vagus nerve, which increases the secretion of mucus in the airways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenoxy)(1,2,3-13C3)propane-1,2-diol is unique due to the incorporation of carbon-13 isotopes, which makes it valuable for research involving isotopic labeling and tracing studies. This isotopic labeling allows for detailed investigation of metabolic pathways and reaction mechanisms.

Properties

IUPAC Name

3-(2-methoxyphenoxy)(1,2,3-13C3)propane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3/i6+1,7+1,8+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRJKNPTNIJEKV-TTXLGWKISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1O[13CH2][13CH]([13CH2]O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745927
Record name 3-(2-Methoxyphenoxy)(~13~C_3_)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-31-2
Record name 3-(2-Methoxyphenoxy)(~13~C_3_)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-31-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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